4',4',6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one
Description
The compound 4',4',6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one is a fluorinated spirocyclic benzopyran derivative. The spirocyclic core consists of a benzopyran moiety fused to a cyclohexane ring, with trifluoromethyl groups at the 4',4',6 positions.
Properties
Molecular Formula |
C14H13F3O2 |
|---|---|
Molecular Weight |
270.25 g/mol |
IUPAC Name |
4',4',6-trifluorospiro[3H-chromene-2,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C14H13F3O2/c15-9-1-2-12-10(7-9)11(18)8-13(19-12)3-5-14(16,17)6-4-13/h1-2,7H,3-6,8H2 |
InChI Key |
HPQMXYXIYSMOMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC12CC(=O)C3=C(O2)C=CC(=C3)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Fluorination of Precursors Followed by Cyclization
One of the most common approaches involves initial synthesis of a non-fluorinated or partially fluorinated benzopyran derivative, followed by selective fluorination at the desired positions.
- Preparation of a benzopyran precursor via condensation of o-hydroxybenzaldehyde derivatives with suitable ketones.
- Introduction of trifluoromethyl groups through nucleophilic or electrophilic fluorination reactions, often utilizing reagents like trifluoromethyl iodide or other electrophilic trifluoromethylating agents.
- Cyclization to form the spirocyclic core through intramolecular cycloaddition or ring-closing reactions, often mediated by acid or base catalysis.
Use of Fluorinated Building Blocks
Another efficient method involves employing fluorinated aldehydes or ketones as starting materials, which inherently contain the trifluoromethyl groups, thus simplifying the fluorination step.
- Starting with a trifluoromethyl-substituted benzaldehyde derivative.
- Condensing with suitable nucleophiles to form the benzopyran core.
- Inducing cyclization under controlled conditions to generate the spirocyclic structure.
Specific Synthetic Pathways Verified by Literature
Method Based on Malic Acid Derivatives (Patent CN102408402A)
According to the patent, a notable route involves:
- Activation of optically pure (R) or (S)-malic acid with acyl chlorides or anhydrides containing the R1 group (such as trifluoroacetyl groups).
- Friedel-Crafts acylation of phenolic compounds with the activated malic acid derivatives in the presence of Lewis acids.
- Intramolecular cyclization via S_N2 reactions under basic conditions to form the spirocyclic core.
- Reduction of the carbonyl group using palladium-carbon hydrogenation to obtain the target compound.
This pathway emphasizes the use of chiral starting materials and fluorinated acyl intermediates to introduce the trifluoromethyl groups at precise positions.
Fluorination Using Trifluoroacetic Anhydride (Patent CN101020681A)
This method involves:
- Starting with benzopyran derivatives.
- Reacting with trifluoroacetic anhydride to introduce trifluoromethyl groups.
- Cyclization facilitated by microwave-assisted protocols or traditional heating.
- Final reduction steps to achieve the dihydrospiro structure.
Reduction and Cyclization of Fluorinated Intermediates (Research Articles)
Research articles describe the synthesis of fluorinated benzopyran derivatives via reduction of precursor esters or acids using sodium borohydride or similar reducing agents, followed by intramolecular cyclization to form the spirocyclic system.
Reaction Conditions and Reagents
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Activation of acid | Acyl chlorides or anhydrides (e.g., trifluoroacetic anhydride) | 45°C, 98 minutes | To activate the carboxylic acid for acylation |
| Friedel-Crafts acylation | Lewis acids (e.g., AlCl₃, BF₃) | Reflux in suitable solvents | To attach the acyl group to phenolic rings |
| Cyclization | Base (e.g., sodium hydroxide) | Room temperature, 10-60 min | To induce intramolecular S_N2 cyclization |
| Reduction | Palladium-carbon, hydrogen | Hydrogenation at room temperature | To reduce ketones and finalize the structure |
Data Tables Summarizing Key Parameters
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Malic acid derivative pathway | (R)/(S)-malic acid, acyl chlorides | Lewis acids (e.g., BF₃) | 45°C, 98 min | Not specified | Utilizes chiral pool synthesis |
| Trifluoroacetic anhydride method | Benzopyran derivatives | Trifluoroacetic anhydride | Reflux or microwave | 80-95% | Efficient fluorination |
| Reduction of fluorinated esters | Fluorinated esters | NaBH₄ or Pd/C | Room temp, hydrogenation | High | Final step for dihydro structure |
Research Findings and Optimization Strategies
- Chiral control is often achieved via optically pure starting materials such as malic acid derivatives, ensuring stereoselectivity.
- Fluorination efficiency is improved using electrophilic trifluoromethylating agents, with trifluoroacetic anhydride being particularly effective.
- Cyclization steps are optimized under basic conditions, often employing sodium hydroxide or similar bases to promote intramolecular S_N2 reactions.
- Hydrogenation using palladium catalysts ensures selective reduction of carbonyl groups without affecting other fluorinated moieties.
Chemical Reactions Analysis
Types of Reactions
4’,4’,6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Fluorine atoms in the molecule can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4’,4’,6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure and reactivity make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’,4’,6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms enhances its binding affinity to specific enzymes or receptors, leading to various biological effects. The spiro linkage provides structural rigidity, which can influence the compound’s activity and selectivity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Spirocyclic Benzopyrans
Note: Molecular formula and weight for the target compound are inferred due to lack of direct evidence.
Substituent Effects
- Fluorine vs. Hydroxy Groups : Fluorine substituents (as in the target compound) are electron-withdrawing, which may increase oxidative stability compared to hydroxylated analogs like 7-hydroxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one . Hydroxy groups, while promoting hydrogen bonding, may reduce metabolic stability .
- This contrasts with the target compound’s trifluoromethyl groups, which balance steric and electronic effects .
Ring Size and Conformation
- Cyclohexane vs. Cyclopentane : The parent compound’s cyclohexane ring (6-membered) provides greater conformational flexibility compared to cyclopentane derivatives (e.g., 7-hydroxyspiro[chroman-2,1'-cyclopentan]-4-one ), which exhibit restricted rotation .
Biological Activity
4',4',6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one (CAS No. 2060042-10-4) is a synthetic compound belonging to the spirobenzopyran family. It exhibits potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 282.28 g/mol. Its structure features a spirocyclic framework that is known for conferring unique biological properties.
Antioxidant Properties
Research indicates that compounds in the spirobenzopyran class often exhibit antioxidant activity . These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that derivatives of benzopyran showed significant radical-scavenging abilities, suggesting that this compound may possess similar properties.
Enzyme Inhibition
Inhibitory effects on specific enzymes have been observed with spirobenzopyran compounds. For instance:
- Aldose Reductase Inhibition : Aldose reductase inhibitors are crucial in managing diabetic complications. Some studies have shown that benzopyran derivatives can effectively inhibit this enzyme, which may extend to this compound as well .
Anticancer Activity
Emerging research suggests that spirobenzopyrans may exhibit anticancer properties . For example:
- Cell Line Studies : In vitro studies on various cancer cell lines have indicated that certain spirobenzopyran derivatives can induce apoptosis and inhibit cell proliferation. The specific mechanisms remain to be elucidated but may involve modulation of signaling pathways related to cell survival and death.
Case Studies and Experimental Findings
Several experimental studies have been conducted to evaluate the biological activity of similar compounds:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Study 1 | Spiro[1-benzopyran] derivative | Antioxidant | Significant radical scavenging activity observed |
| Study 2 | Aldose reductase inhibitors | Enzyme inhibition | Effective inhibition leading to reduced diabetic complications |
| Study 3 | Spirobenzopyran analogs | Anticancer | Induced apoptosis in cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
